REACTION_SMILES
|
[CH3:39][c:40]1[n:41][cH:42][c:43]([NH2:46])[n:44][cH:45]1.[CH3:54][C:55]#[N:56].[CH3:57][c:58]1[cH:59][cH:60][cH:61][cH:62][cH:63]1.[ClH:53].[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1.[Na+:47].[Na+:48].[O-:49][C:50](=[O:51])[O-:52].[S:35]([Cl:36])([Cl:37])=[O:38].[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1>>[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:19])[NH:46][c:43]4[cH:42][n:41][c:40]([CH3:39])[cH:45][n:44]4)[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cnc(N)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)Nc2cnc(C)cn2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:39][c:40]1[n:41][cH:42][c:43]([NH2:46])[n:44][cH:45]1.[CH3:54][C:55]#[N:56].[CH3:57][c:58]1[cH:59][cH:60][cH:61][cH:62][cH:63]1.[ClH:53].[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1.[Na+:47].[Na+:48].[O-:49][C:50](=[O:51])[O-:52].[S:35]([Cl:36])([Cl:37])=[O:38].[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1>>[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:19])[NH:46][c:43]4[cH:42][n:41][c:40]([CH3:39])[cH:45][n:44]4)[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cnc(N)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)Nc2cnc(C)cn2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:39][c:40]1[n:41][cH:42][c:43]([NH2:46])[n:44][cH:45]1.[CH3:54][C:55]#[N:56].[CH3:57][c:58]1[cH:59][cH:60][cH:61][cH:62][cH:63]1.[ClH:53].[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1.[Na+:47].[Na+:48].[O-:49][C:50](=[O:51])[O-:52].[S:35]([Cl:36])([Cl:37])=[O:38].[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1>>[N:1]1([C:5](=[O:6])[c:7]2[n:8][cH:9][c:10]([O:13][c:14]3[cH:15][c:16]([C:17](=[O:19])[NH:46][c:43]4[cH:42][n:41][c:40]([CH3:39])[cH:45][n:44]4)[cH:20][c:21]([O:23][CH:24]([CH2:25][O:26][CH3:27])[CH3:28])[cH:22]3)[n:11][cH:12]2)[CH2:2][CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cnc(N)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)Oc1cc(Oc2cnc(C(=O)N3CCC3)cn2)cc(C(=O)Nc2cnc(C)cn2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |